3-Hydroxypyrazine-2-carboxylic acid
Overview
Description
3-Hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O3 It is a derivative of pyrazine, characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the second position of the pyrazine ring
Mechanism of Action
Target of Action
3-Hydroxypyrazine-2-carboxylic acid is a key intermediate in the synthesis of Favipiravir . Favipiravir is a novel low molecular weight antiviral compound that has shown activity against many types of RNA viruses . The primary targets of this compound are RNA viruses, including all strains of influenza A, B, C, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses .
Mode of Action
The compound acts as a broad-spectrum viral polymerase inhibitor . Once transformed into its ribonucleoside triphosphate (RTP) metabolites, it inhibits the polymerase of RNA viruses . This inhibition disrupts the replication process of the viruses, thereby preventing their proliferation.
Result of Action
The result of the action of this compound, through its role in the synthesis of Favipiravir, is the inhibition of RNA virus replication. This leads to a decrease in the viral load within the host organism, thereby alleviating the symptoms of the viral infection and contributing to the recovery of the host .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the esterification of commercially available this compound followed by amidation . Another method includes the nitration of the pyrazine ring, followed by reduction of the nitro group in the presence of Raney nickel . The overall yield of the target product can be optimized through careful control of reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis starting from pyrazin-2-amine. The process includes regioselective chlorination of the pyrazine ring, bromination, palladium-catalyzed cyanation, diazotation, and Sandmeyer chlorination . These steps are designed to maximize yield and purity while minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like Raney nickel.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as Raney nickel and hydrogen gas are frequently used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Formation of pyrazine-2,3-dione.
Reduction: Formation of 3-amino-pyrazine-2-carboxylic acid.
Substitution: Formation of esters or amides depending on the substituents used.
Scientific Research Applications
3-Hydroxypyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir): A modified pyrazine analog with antiviral properties.
3-Aminopyrazine-2-carboxylic acid: Another pyrazine derivative used in the synthesis of various bioactive compounds.
Uniqueness: 3-Hydroxypyrazine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups enable a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-oxo-1H-pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZRUSFQHBBTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340595 | |
Record name | 3-hydroxypyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20737-42-2 | |
Record name | 3-hydroxypyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-hydroxypyrazine-2-carboxylic acid contribute to the formation of metal-organic frameworks?
A1: this compound (H2L) acts as an organic linker in the construction of metal-organic frameworks (MOFs). [] The molecule can bind to metal ions, such as lanthanide (Ln) and copper (Cu), through its carboxylate and hydroxyl groups. In the cited study, H2L coordinates to copper ions, forming [CuL2] units. These units then act as bridging ligands, connecting {OLn6} clusters to create a three-dimensional framework with a 4,12-c net topology. [] This demonstrates the role of this compound as a building block in the design and synthesis of novel MOFs.
Q2: What are the potential applications of MOFs synthesized using this compound?
A2: The research highlights two potential applications for MOFs containing this compound, depending on the incorporated lanthanide ion:
- Magnetocaloric effect: The Gd-Cu MOF exhibited a large magnetocaloric effect, making it a potential candidate for magnetic refrigeration applications. [] This is due to the change in magnetic entropy observed under varying magnetic fields.
- Slow magnetic relaxation: The Dy-Cu MOF displayed slow relaxation of magnetization at low temperatures. [] This property makes it interesting for potential applications in information storage or molecular spintronics.
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